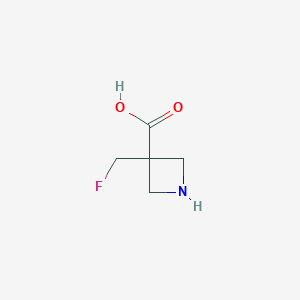
3-(Fluoromethyl)azetidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Fluoromethyl)azetidine-3-carboxylic acid is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability properties. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential as a building block for more complex molecules .
Vorbereitungsmethoden
The synthesis of 3-(Fluoromethyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the fluoromethyl and carboxylic acid groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a halogenated precursor can lead to the formation of the azetidine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Analyse Chemischer Reaktionen
3-(Fluoromethyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(Fluoromethyl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives can be used to probe biological systems and understand enzyme interactions.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 3-(Fluoromethyl)azetidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and specificity, while the azetidine ring provides a rigid scaffold that can interact with specific sites on the target molecule. This interaction can modulate the activity of the target, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(Fluoromethyl)azetidine-3-carboxylic acid include other azetidines and their derivatives, such as:
3-Hydroxy-N-methylazetidine-2-carboxylic acid: Known for its biological activity and use in medicinal chemistry.
Azetidine iminosugars: These compounds are glycosidase inhibitors and have applications in studying carbohydrate metabolism. The uniqueness of this compound lies in its fluoromethyl group, which imparts distinct chemical and biological properties compared to other azetidines.
Eigenschaften
Molekularformel |
C5H8FNO2 |
|---|---|
Molekulargewicht |
133.12 g/mol |
IUPAC-Name |
3-(fluoromethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C5H8FNO2/c6-1-5(4(8)9)2-7-3-5/h7H,1-3H2,(H,8,9) |
InChI-Schlüssel |
SPIKXXPYVIKXMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)(CF)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-1-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiourea](/img/structure/B12275111.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B12275118.png)
![N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12275132.png)
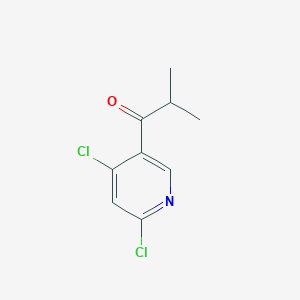
![[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B12275150.png)

![2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12275158.png)
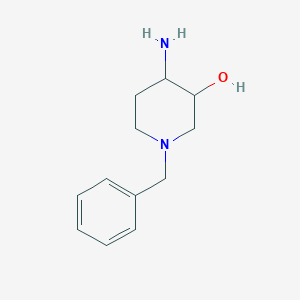
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid](/img/structure/B12275166.png)
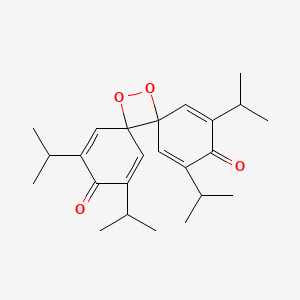
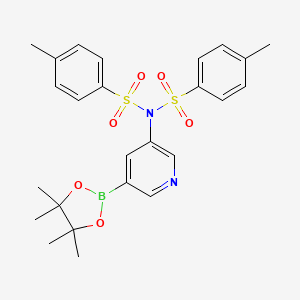
![methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate](/img/structure/B12275184.png)
![3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B12275188.png)
